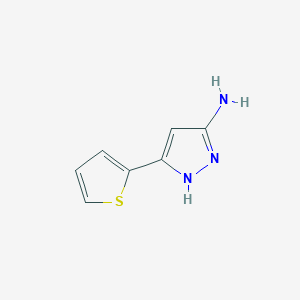

5-Amino-3-(2-tienil)pirazol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido DL-guanidinoetilmercaptosuccínico tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

El ácido DL-guanidinoetilmercaptosuccínico ejerce sus efectos inhibiendo las enzimas de procesamiento tipo carboxipeptidasa B, específicamente la convertasa de encefalina . El compuesto se une al sitio activo de la enzima, evitando la escisión de residuos C-terminales de los pro-péptidos . Esta inhibición afecta el procesamiento de varios péptidos, incluyendo encefalinas y proinsulina . Los objetivos moleculares incluyen el bolsillo de especificidad de la enzima, donde el compuesto forma interacciones estables .

Análisis Bioquímico

Cellular Effects

It is known that the compound can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and can undergo degradation over time .

Dosage Effects in Animal Models

It is known that the compound can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles within the cell .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del ácido DL-guanidinoetilmercaptosuccínico típicamente implica la reacción del mercaptosuccinato de etilo con guanidina . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol, y el proceso se lleva a cabo bajo condiciones de reflujo para garantizar la reacción completa . El producto se purifica luego mediante recristalización o cromatografía para lograr altos niveles de pureza .

Métodos de Producción Industrial

La producción industrial del ácido DL-guanidinoetilmercaptosuccínico sigue rutas de síntesis similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas de purificación automatizados mejora la eficiencia y el rendimiento del proceso de producción . Se emplean medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC), para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido DL-guanidinoetilmercaptosuccínico experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar disulfuros o sulfóxidos bajo condiciones específicas.

Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su forma tiol.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos guanidina o mercapto.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en reacciones de sustitución.

Principales Productos Formados

Oxidación: Disulfuros y sulfóxidos.

Reducción: Derivados de tiol.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

El ácido DL-guanidinoetilmercaptosuccínico es único debido a su alta especificidad y potencia como inhibidor de la convertasa de encefalina . Los compuestos similares incluyen:

Ácido DL-2-mercaptometil-3-guanidinoetiltiopropanoico: Otro inhibidor potente con aplicaciones similares.

Ácidos grasos de tia: Compuestos con átomos de azufre en su estructura, compartiendo algunas propiedades químicas con el ácido DL-guanidinoetilmercaptosuccínico.

En comparación, el ácido DL-guanidinoetilmercaptosuccínico destaca por su mayor afinidad y especificidad hacia las enzimas tipo carboxipeptidasa B .

Propiedades

IUPAC Name |

5-thiophen-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSOLYKLZBJHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335160 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-03-0 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 5-Amino-3-(2-thienyl)pyrazole in environmental remediation?

A1: Research indicates that 5-Amino-3-(2-thienyl)pyrazole exhibits promise in the field of environmental remediation, specifically for the removal of heavy metals from aqueous solutions. One study investigated the use of carboxylated multiwalled carbon nanotubes (c-MWCNTs) modified with 5-Amino-3-(2-thienyl)pyrazole (termed p-MWCNTs) for the adsorption of cadmium ions (Cd2+) and arsenic ions (As3+). [] The study found that the modification of the carbon nanotubes with 5-Amino-3-(2-thienyl)pyrazole significantly enhanced their adsorption capacity for these heavy metal ions. This suggests that 5-Amino-3-(2-thienyl)pyrazole could potentially be incorporated into materials designed for water treatment and heavy metal removal applications.

Q2: How does 5-Amino-3-(2-thienyl)pyrazole interact with biological systems, particularly enzymes?

A2: 5-Amino-3-(2-thienyl)pyrazole has been investigated for its interactions with specific enzymes, offering insights into its potential biological activity. One study focused on the crystal structure of TrmD, a tRNA-(N1G37) methyltransferase found in Mycobacterium abscessus, in complex with 5-Amino-3-(2-thienyl)pyrazole. [] While the abstract doesn't provide detailed information about the interaction mechanism, the formation of a complex between 5-Amino-3-(2-thienyl)pyrazole and TrmD suggests potential inhibitory activity against this enzyme. This finding could be valuable for further research exploring the compound's potential as a lead compound for developing new antibacterial agents, particularly against Mycobacterium abscessus.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

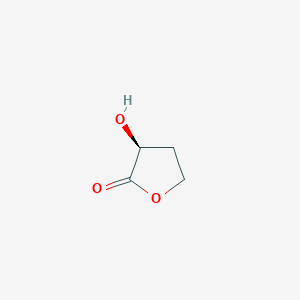

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)